Salicylaldehyde imine

Description

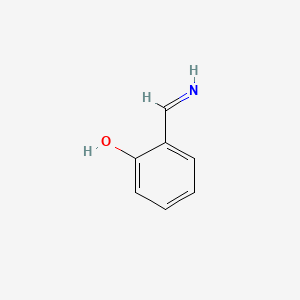

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methanimidoylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c8-5-6-3-1-2-4-7(6)9/h1-5,8-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPELEZSCHIEMAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00418888 | |

| Record name | NSC92396 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00418888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3117-61-1 | |

| Record name | 2-(Iminomethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3117-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC92396 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC92396 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00418888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of Salicylaldehyde Imines

Condensation Reactions for Salicylaldehyde (B1680747) Imine Synthesis

The cornerstone of salicylaldehyde imine synthesis is the condensation reaction between salicylaldehyde (2-hydroxybenzaldehyde) and a primary amine. researchgate.nettandfonline.com This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the characteristic imine bond. researchgate.net Various methodologies have been developed to optimize this transformation, ranging from traditional solvent-based approaches to more sustainable modern techniques.

Conventional synthesis of salicylaldehyde imines typically involves heating the parent salicylaldehyde and a primary amine in a suitable organic solvent. tandfonline.com Ethanol (B145695) is a frequently used solvent, often under reflux conditions, to facilitate the dissolution of reactants and drive the reaction towards completion. tandfonline.comrdd.edu.iq The choice of solvent can be critical, and in some cases, less common solvents like diethyl ether are employed to isolate specific products or avoid side reactions. nih.gov The reaction progress is commonly monitored using techniques like thin-layer chromatography (TLC). acs.org Upon completion, the product often precipitates from the solution upon cooling or can be isolated by simple filtration and purified by recrystallization. rdd.edu.iqnih.gov

For certain reactions, particularly with less reactive amines like glycine, the addition of a base such as potassium hydroxide (B78521) (KOH) in a solvent like methanol (B129727) can be necessary to promote the reaction. mdpi.com These methods, while effective, often require significant reaction times and the use of volatile organic solvents.

Table 1: Examples of Solvent-Mediated Synthesis of Salicylaldehyde Imines Data sourced from multiple studies to illustrate typical reaction conditions.

| Salicylaldehyde Derivative | Amine | Solvent | Conditions | Yield | Reference |

| Salicylaldehyde | o-Phenylenediamine (B120857) | Ethanol | Reflux, 1 hr | High (not specified) | rdd.edu.iq |

| Salicylaldehyde | p-Phenylenediamine | Ethanol | Reflux, 1 hr | High (not specified) | rdd.edu.iq |

| Salicylaldehyde | Glycine | Methanol | KOH, RT, 1 hr | 74% | mdpi.com |

| 2-Hydroxy-5-methylbenzaldehyde | o-Toluidine | Ethanol | Reflux, 5 hr | Good (not specified) | acs.org |

| 5-Substituted Salicylaldehydes | 1-Amino-2-indanol | Ethanol | RT, solid appears | High (not specified) | nih.gov |

In a move towards more sustainable chemistry, solvent-free methods for synthesizing salicylaldehyde imines have gained significant traction. journalijar.com These approaches not only reduce chemical waste but can also enhance reaction rates and simplify product purification. journalijar.comacademie-sciences.fr

Mechanochemistry, which uses mechanical force (e.g., grinding) to induce chemical reactions, is a prominent solvent-free technique. researchgate.net The co-grinding of solid salicylaldehyde derivatives and primary amines in a mortar and pestle at room temperature can lead to the rapid and high-yield formation of the corresponding imines, often within minutes and with minimal to no work-up required. researchgate.net This method has been successfully used to synthesize a variety of salicylaldehyde imines, including novel compounds that are difficult to obtain through solution-based methods. researchgate.net Another advanced mechanochemical method involves twin-screw extrusion (TSE), which allows for the continuous, large-scale synthesis of materials without solvents. acs.org

Table 2: Mechanochemical Synthesis of Imines from 3-Ethoxysalicylaldehyde (B1293910) Reaction involves co-grinding a 1:1 molar ratio of 3-ethoxysalicylaldehyde and a primary aromatic amine at room temperature.

| Primary Amine | Grinding Time (min) | Outcome | Reference |

| Aniline (B41778) | 5 | Excellent Conversion | researchgate.net |

| 4-Methylaniline | 3 | Excellent Conversion | researchgate.net |

| 4-Bromoaniline | 10 | Excellent Conversion | researchgate.net |

| 4-Nitroaniline | 10 | Excellent Conversion | researchgate.net |

| 2-Aminobenzoic acid | 2 | Excellent Conversion | researchgate.net |

The principles of green chemistry aim to design chemical processes that are environmentally benign, efficient, and economically viable. journalijar.com For this compound synthesis, this has led to the adoption of several innovative techniques.

Water as a Green Solvent : Using water as the reaction medium is a highly effective green alternative to toxic organic solvents. tandfonline.com Condensation reactions can be performed in a water suspension, often at room temperature and without an acid catalyst, affording high yields and simplifying product separation through filtration. researchgate.netrdd.edu.iq

Microwave-Assisted Synthesis : Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often increase product yields compared to conventional heating. tandfonline.comrdd.edu.iq This method has been successfully applied to the synthesis of bis-Schiff bases from salicylaldehyde derivatives. rdd.edu.iq

Ultrasonic Irradiation : The use of ultrasound (sonication) enhances mass transfer and accelerates reaction rates. tandfonline.com Reactants can be dissolved in a minimal amount of a solvent like ethanol and subjected to ultrasonic irradiation at room temperature, leading to shorter reaction times than conventional stirring methods. researchgate.netrdd.edu.iq

Natural Acid Catalysis : Utilizing natural, biodegradable catalysts, such as kaffir lime juice, in solvent-free conditions represents another eco-friendly approach. journalijar.com This method combines the benefits of solvent-free reactions with the use of a renewable and non-toxic catalyst. journalijar.com

Table 3: Comparison of Synthetic Methods for Bis-Schiff Bases Illustrative data comparing conventional, microwave, and ultrasonic methods.

| Method | Reaction Time | Yield | Reference |

| Conventional (Stirring in Ethanol) | 10-12 hours | 65% | rdd.edu.iq |

| Microwave Irradiation (450 W) | 6-10 minutes | 95% | rdd.edu.iq |

| Ultrasonic Irradiation (in Ethanol) | 15-25 minutes | 85-90% | rdd.edu.iq |

Derivatization Strategies for this compound Ligands

The versatility of salicylaldehyde imines as ligands stems from the ability to systematically modify their structure. Derivatization can be targeted at either the salicylaldehyde aromatic ring or the substituent attached to the imine nitrogen, allowing for fine-tuning of the ligand's steric and electronic properties.

The synthesis of these derivatives often starts with a substituted phenol, which is then formylated to introduce the aldehyde group ortho to the hydroxyl group. google.com Alternatively, chemical transformations can be performed on the aromatic ring of salicylaldehyde itself or its derivatives. google.com Electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -NO2) can be placed at various positions (typically 3, 4, or 5) on the benzene (B151609) ring. mdpi.commdpi.com These substituents can alter the strength of the intramolecular hydrogen bond between the phenolic oxygen and the imine nitrogen, a key feature of these compounds. acs.orgresearchgate.net For instance, studies have shown that introducing substituents can modulate the pKa of the iminium ion and the stability of the imine itself. researchgate.net

The chemical nature of the group attached to the imine nitrogen atom plays a crucial role in defining the coordination geometry and properties of the final ligand. This moiety is derived from the primary amine used in the initial condensation reaction. By varying the amine, a vast library of this compound ligands can be generated.

The R group on the nitrogen can be a simple alkyl or aryl group, or it can contain additional functional groups capable of coordination. rdd.edu.iqacs.org For example, using diamines like o-phenylenediamine can lead to the formation of bidentate or tetradentate ligands capable of binding to a metal center at two or more sites. rdd.edu.iq Similarly, incorporating moieties like benzimidazole (B57391) provides additional nitrogen donor atoms for complexation. mdpi.com The steric bulk of the substituent on the imine nitrogen can also be strategically increased to control the coordination environment around a metal center, which can influence the catalytic activity of the resulting metal complex. mdpi.com

Incorporation into Polymeric and Dendritic Architectures

Salicylaldehyde imines serve as versatile building blocks for the construction of complex macromolecular structures, including polymers and dendrimers. Their facile formation, inherent coordination ability with metal ions, and responsive nature make them ideal for creating functional materials.

The integration of this compound units can be achieved through two primary strategies: polymerization of monomers containing the imine linkage, or post-functionalization of existing polymers and dendrimers. For instance, this compound-based titanium complexes, when activated by a co-catalyst like methylaluminoxane (B55162) (MAO), are effective catalysts for ethylene (B1197577) polymerization. xdhg.com.cnenpress-publisher.com The electronic properties of the imine ligand, modified by substituents, can tune the catalytic activity and the properties of the resulting polyethylene (B3416737), including its molecular weight. xdhg.com.cn Research has shown that increasing the number of fluorine substituents on the imine's benzene ring can lead to the production of ultra-high molecular weight polyethylene (UHMWPE). xdhg.com.cn

A common approach involves the modification of natural or synthetic polymers. Chitosan (B1678972), a biocompatible and biodegradable polysaccharide, can be readily functionalized by reacting its primary amine groups with salicylaldehyde or its derivatives. dergipark.org.trdergipark.org.trredalyc.org This Schiff base condensation reaction transforms chitosan into a new material with altered physicochemical properties, such as reduced water solubility and enhanced thermal stability. dergipark.org.tr These modified chitosan films have potential applications as protective layers for medical devices. dergipark.org.tr

Dendrimers, with their well-defined, hyperbranched structures, provide a unique scaffold for this compound functionalization. Carbosilane, poly(propylene-imine) (PPI), and poly(amidoamine) (PAMAM) dendrimers with terminal amine groups are often used as starting materials. nih.govresearchgate.netnih.gov The Schiff base condensation with salicylaldehyde grafts these chromophoric units onto the dendrimer periphery. nih.govresearchgate.net This functionalization is critical for applications such as creating metallodendrimers for catalysis or anticancer agents, where the imine units act as chelating sites for metal ions like ruthenium. nih.gov Furthermore, combining these architectures, such as by creating composites of salicylaldehyde-tailored PAMAM dendrimers and chitosan, has been shown to produce effective adsorbents for heavy metal ions like Hg(II) from aqueous solutions. nih.gov

The table below summarizes various approaches to incorporating salicylaldehyde imines into macromolecular structures.

Table 1: this compound-Based Polymeric and Dendritic Systems

| Macromolecular System | Building Blocks | Synthetic Method | Key Findings/Applications |

|---|---|---|---|

| Polyethylene | Ethylene, this compound-Titanium Complex, MAO | Catalytic Polymerization | Ligand structure influences catalytic activity and produces polymers from high-density to ultra-high molecular weight polyethylene (UHMWPE). xdhg.com.cnenpress-publisher.com |

| Chitosan-Imine Films | Chitosan, Salicylaldehydediol | Grafting (Imine Condensation) | Creates mechanically resistant films with low water solubility and swelling ratios; potential for protective coatings. dergipark.org.tr |

| Carbosilane Metallodendrimers | Amine-terminated Carbosilane Dendrimers, Salicylaldehyde, Ruthenium Precursor | Peripheral Functionalization & Metallation | Synthesis of organometallic dendrimers with significant cytotoxic activities against human cancer cell lines. nih.gov |

| PPI Dendrimers | Amine-terminated PPI Dendrimers, 4-(4′-ethoxybenzoyloxy)salicylaldehyde | Peripheral Functionalization | Functional chromophoric groups exist in enol and keto tautomeric forms, influencing the optical properties of the dendrimer. researchgate.net |

| PAMAM/Chitosan Composites | PAMAM Dendrimers, Salicylaldehyde, Chitosan | Grafting & Composite Formation | Creates efficient adsorbents for the removal of aqueous Hg(II), with adsorption dominated by film diffusion and monolayer behavior. nih.gov |

Chemo- and Regioselective Synthesis of Advanced this compound Systems

The development of selective synthetic methods is crucial for accessing structurally complex and functionally sophisticated this compound systems. Control over chirality (enantioselectivity) and the specific reaction pathway (chemo- and regioselectivity) enables the creation of molecules for specialized applications, particularly in asymmetric catalysis and materials science.

Chiral salicylaldehyde imines are paramount as ligands in asymmetric catalysis. Their synthesis typically involves the condensation of salicylaldehyde (or its derivatives) with a non-racemic chiral amine. The stereochemical information from the amine is transferred to the resulting imine ligand.

A systematic approach involves reacting salicylaldehydes with chiral amino alcohols. For example, enantiomerically pure 1-amino-2-indanols are common chiral synthons. nih.gov The condensation reaction with various substituted salicylaldehydes proceeds readily, often at room temperature in a suitable solvent like ethanol or diethyl ether, to yield the corresponding chiral salicylimines. nih.gov The stability of these imines is thermodynamically favored over potential cyclized oxazolidine (B1195125) structures, ensuring the isolation of the desired chiral ligand. nih.gov

More complex chiral architectures can be achieved through dynamic covalent chemistry. In one example, a regioselective and enantioselective synthesis of an unsymmetric (C1) chiral macrocycle was accomplished. acs.orgnih.gov This was achieved by reacting an unsymmetric chiral dialdehyde, which contained a salicylaldehyde unit, with the unsymmetric chiral diamine, lysine (B10760008). The dynamic nature of imine bond formation allows for thermodynamic control, leading to the desired macrocycle with enhanced enantioselectivity, particularly in the presence of Zn(II) ions. acs.orgnih.gov

Table 2: Examples of Chiral this compound Synthesis

| Chiral Amine Source | Salicylaldehyde Derivative | Synthetic Approach | Resulting Chiral Structure |

|---|---|---|---|

| (1R,2S)-1-Amino-2-indanol | Substituted Salicylaldehydes | Direct Condensation | Chiral Schiff base ligands with defined stereochemistry. nih.gov |

Tandem (or domino) and multicomponent reactions (MCRs) represent highly efficient strategies for building molecular complexity in a single synthetic operation. These processes allow for the formation of multiple chemical bonds sequentially without isolating intermediates, saving time, resources, and reducing waste. Salicylaldehyde and its in-situ formed imines are valuable participants in such transformations.

Tandem Reactions: Organocatalysis has enabled powerful tandem reactions involving salicylaldehyde derivatives. For instance, a domino oxa-Michael–aldol reaction between salicylaldehydes and α,β-unsaturated aldehydes, catalyzed by a chiral diphenylprolinol silyl (B83357) ether, produces chiral chromenes in high yields and excellent enantioselectivities (up to 99% ee). beilstein-journals.org A related sequence, the domino oxa-Michael/aza-Baylis–Hillman reaction, occurs between salicyl-N-tosylimines and aldehydes to create functionalized chromene derivatives. beilstein-journals.org

Multicomponent Reactions (MCRs): Salicylaldehyde is a frequent component in MCRs due to its bifunctional nature, containing both a nucleophilic hydroxyl group and an electrophilic aldehyde. beilstein-journals.org

Three-Component Reactions: A one-pot, three-component reaction of 4-hydroxythiocoumarin, a salicylaldehyde, and a trans-β-nitrostyrene can produce complex thieno[2,3-b]chromen-4-one derivatives bearing a pendant imine group. rsc.org This process is highly regioselective and involves a Michael addition followed by intramolecular cyclization and Schiff base formation. rsc.org Another three-component reaction involving salicylaldehyde, an amine, and a boronic acid is known as the Petasis reaction, which is a powerful tool for synthesizing highly functionalized amines. acs.org

Four- and Five-Component Reactions: The complexity can be increased further. A four-component approach engaging ninhydrin, tryptamine, an acetylenic ester, and an alcohol can proceed via a Pictet-Spengler/Michael addition/nucleophilic addition sequence. rsc.org When salicylaldehyde is involved in MCRs, it can lead to novel heterocyclic systems. The condensation of salicylaldehyde, 1-methyl-4-piperidone, and methylamine (B109427) (in a 2:1:excess ratio) was found to form a previously unknown polyheterocyclic epiminopyridobenzoxazocine structure, effectively constituting a five-component reaction from three reagents. researchgate.net

These advanced reactions underscore the utility of salicylaldehyde imines and their precursors in the rapid and efficient construction of diverse and complex molecular scaffolds.

Table 3: Tandem and Multicomponent Reactions Involving Salicylaldehyde/Imines

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Class |

|---|---|---|---|

| Tandem oxa-Michael-aldol | Salicylaldehyde, α,β-Unsaturated aldehyde | Chiral Prolinol Ether | Chiral Chromenes. beilstein-journals.org |

| Three-Component MCR | 4-Hydroxythiocoumarin, Salicylaldehyde, trans-β-Nitrostyrene | Base-promoted | Thieno[2,3-b]chromen-4-ones. rsc.org |

| Three-Component MCR (Petasis) | Salicylaldehyde, Amine, Boronic Acid | Heat (Toluene) | Highly functionalized allylic amines. acs.org |

| Three-Component MCR | Salicylaldehyde, Ninhydrin, Benzylamine, 4-hydroxy-6-methyl-2H-pyran-2-one | Et3N | Coumarin-appended Indenopyrroles. rsc.org |

| "Five-Component" Condensation | Salicylaldehyde, 1-Methyl-4-piperidone, Methylamine | Ethanol, Room Temp. | Polyheterocyclic Epiminopyridobenzoxazocine. researchgate.net |

Comprehensive Spectroscopic and Structural Elucidation of Salicylaldehyde Imine Systems

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a primary tool for identifying the functional groups present in a molecule. For salicylaldehyde (B1680747) imines, it provides direct evidence of the crucial imine bond formation and the persistence of the hydroxyl group.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in confirming the synthesis of salicylaldehyde imines by monitoring the appearance and disappearance of specific vibrational bands. The most definitive evidence for the formation of a salicylaldehyde imine is the emergence of a distinct absorption band corresponding to the stretching vibration of the imine (C=N) bond. chemijournal.com This band typically appears in the 1650–1585 cm⁻¹ region of the spectrum. chemijournal.comnih.govasianpubs.org For instance, the Schiff base derived from salicylaldehyde and aniline (B41778) shows a sharp peak at 1625 cm⁻¹, confirming the presence of the imine linkage. chemijournal.com The disappearance of the strong carbonyl (C=O) stretching band of the parent salicylaldehyde, usually found around 1700 cm⁻¹, further corroborates the successful condensation reaction. chemijournal.com

Another key feature in the FT-IR spectra of these compounds is the broad absorption band for the phenolic hydroxyl (O-H) group, which is typically observed around 3400 cm⁻¹. chemijournal.commdpi.com The persistence of this band indicates that the hydroxyl group remains intact. Its broad nature often suggests involvement in strong intramolecular hydrogen bonding with the imine nitrogen atom (O-H···N), a characteristic structural feature of these systems. tishreen.edu.syrdd.edu.iqresearchgate.net

Table 1: Characteristic FT-IR Absorption Frequencies for Salicylaldehyde Imines

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Source(s) |

|---|---|---|---|

| Imine | C=N Stretch | 1650 - 1585 | chemijournal.comnih.govasianpubs.orgresearchgate.net |

| Hydroxyl | O-H Stretch (H-bonded) | ~3400 (broad) | chemijournal.commdpi.com |

| Aromatic C-H | C-H Stretch | 3100 - 2900 | chemijournal.comnih.gov |

| Aldehyde (reactant) | C=O Stretch | ~1700 | chemijournal.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy offers a more profound insight into the molecular structure by mapping the chemical environment and connectivity of individual protons and carbon atoms.

Proton (¹H) NMR spectroscopy is a powerful technique for confirming the structure of salicylaldehyde imines in solution. The formation of the imine is unequivocally identified by the appearance of a singlet signal for the azomethine or imine proton (-CH=N-). chemijournal.com This signal is characteristically found in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm. chemijournal.comresearchgate.netchemistryjournal.net For example, the imine proton in the product of salicylaldehyde and p-toluidine (B81030) appears as a singlet at δ 8.777 ppm. chemistryjournal.net The successful reaction is also confirmed by the disappearance of the aldehyde proton (-CHO) signal from the starting salicylaldehyde, which typically resonates at a much lower field, around δ 10.2 ppm. researchgate.net

A second distinctive feature is the signal for the phenolic hydroxyl (-OH) proton. Due to strong intramolecular hydrogen bonding with the imine nitrogen, this proton is significantly deshielded and appears as a broad singlet at a very low field, often in the δ 11.0 to 14.0 ppm range. tishreen.edu.syccspublishing.org.cncdnsciencepub.com The aromatic protons of the salicylaldehyde ring typically produce a series of multiplets between δ 6.5 and 7.5 ppm. chemijournal.comchemistryjournal.net

Table 2: Typical ¹H NMR Chemical Shifts (δ, ppm) for Salicylaldehyde Imines

| Proton | Typical Chemical Shift (ppm) | Multiplicity | Source(s) |

|---|---|---|---|

| Phenolic (-OH) | 11.0 - 14.0 | Singlet (broad) | tishreen.edu.syccspublishing.org.cncdnsciencepub.com |

| Imine (-CH=N-) | 8.0 - 9.0 | Singlet | chemijournal.comresearchgate.netchemistryjournal.netcdnsciencepub.com |

| Aromatic (Ar-H) | 6.5 - 7.5 | Multiplet | chemijournal.comchemistryjournal.net |

| Aldehyde (-CHO) (reactant) | ~10.2 | Singlet | researchgate.net |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each non-equivalent carbon atom in the structure gives a distinct signal. savemyexams.com The most diagnostic signal in the ¹³C NMR spectrum of a this compound is that of the imine carbon (-C=N-), which resonates in the downfield region around δ 160-165 ppm. chemijournal.comresearchgate.net The formation of the imine is further confirmed by the absence of the aldehyde carbonyl carbon signal of the starting material, which appears at approximately δ 190 ppm. researchgate.net

The carbon atoms of the aromatic ring are observed in the typical range of δ 110-150 ppm. chemijournal.comnih.gov The carbon atom attached to the phenolic hydroxyl group (C-OH) is also found in this region but can be identified based on its specific chemical shift and through 2D NMR techniques.

Table 3: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Salicylaldehyde Imines

| Carbon | Typical Chemical Shift (ppm) | Source(s) |

|---|---|---|

| Imine (-C =N-) | 160 - 165 | chemijournal.comresearchgate.net |

| Aromatic (Ar-C) | 110 - 150 | chemijournal.comnih.gov |

| Aldehyde (-C HO) (reactant) | ~190 | researchgate.net |

Two-dimensional (2D) NMR techniques are invaluable for the unambiguous assignment of ¹H and ¹³C NMR spectra, especially for more complex this compound derivatives.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. libretexts.org In a this compound, a COSY spectrum would show cross-peaks between the coupled protons on the aromatic ring, allowing for their sequential assignment. scielo.br

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear technique correlates protons with the carbon atoms to which they are directly attached (¹J C-H coupling). youtube.com An HSQC spectrum is crucial for definitively linking proton signals to their corresponding carbon signals. For instance, it would show a correlation peak between the imine proton signal (e.g., at δ ~8.5 ppm) and the imine carbon signal (e.g., at δ ~162 ppm), confirming the assignment of both.

DEPT (Distortionless Enhancement by Polarization Transfer): While not a 2D technique itself, DEPT experiments (like DEPT-135) are often run alongside ¹³C NMR to differentiate between CH, CH₂, and CH₃ carbons. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. This is particularly useful for identifying the nature of substituents attached to the imine nitrogen.

Electronic Absorption and Emission Spectroscopy

UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy provide insights into the electronic structure and photophysical properties of salicylaldehyde imines. These properties are governed by the conjugated π-electron system that extends across the aromatic ring and the imine bond. chemistryjournal.net

The UV-Vis absorption spectra of salicylaldehyde imines typically show intense absorption bands in the UV and visible regions, corresponding to π→π* and n→π* electronic transitions. For example, certain derivatives exhibit maximum absorption wavelengths (λmax) between 413 nm and 455 nm. ccspublishing.org.cn The formation of the imine bond from the aldehyde and amine precursors leads to the appearance of these characteristic bands, confirming the creation of the conjugated system. chemistryjournal.net

Many salicylaldehyde imines are also fluorescent, meaning they emit light after absorbing it. This property is often linked to an excited-state intramolecular proton transfer (ESIPT) from the phenolic oxygen to the imine nitrogen. tishreen.edu.sy The emission spectra can be sensitive to the molecular environment and interactions. For instance, one derivative was found to have a fluorescence emission maximum at 519 nm. ccspublishing.org.cn The fluorescence quantum yield has been observed to increase significantly upon the formation of the imine from its non-fluorescent precursors. mdpi.com The fluorescence can also be quenched or enhanced by the presence of metal ions, making these compounds useful as fluorescent sensors. asianpubs.orgccspublishing.org.cn

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a important tool for probing the electronic structure of this compound systems. The electronic absorption spectra of these compounds are characterized by distinct bands corresponding to various electronic transitions within the molecule. Typically, salicylaldehyde imines exhibit absorption bands in the range of 280–470 nm. researchgate.net

The bands observed around 280–320 nm are generally assigned to π→π* transitions occurring within the aromatic rings of the salicylaldehyde and the amine precursor. researchgate.net Another significant absorption band, appearing between 420–470 nm, is attributed to the n→π* transition of the imine (C=N) group. researchgate.net The presence and position of these bands confirm the formation of the Schiff base.

The electronic spectra of salicylaldehyde imines can be influenced by the solvent polarity and the nature of substituents on the aromatic rings. For instance, in some derivatives, intramolecular hydrogen bonding between the hydroxyl group of the salicylaldehyde moiety and the imine nitrogen atom leads to the formation of a six-membered pseudo-ring, which can affect the electronic transitions. This interaction can lead to tautomerism between the enol-imine and keto-amine forms, each having distinct spectroscopic signatures. researchgate.nettishreen.edu.sy

Studies on various this compound derivatives have provided detailed insights into their electronic properties. For example, the UV-Vis spectra of imines derived from salicylaldehyde and phenylene diamines show transitions related to the hydrogen bonding and π→π* transitions of the aldehyde and azomethine groups. rdd.edu.iq Similarly, salicylaldehyde thiosemicarbazones have been characterized by their UV-Vis spectra, with experimental results often validated by theoretical calculations using methods like Density Functional Theory (DFT). nih.gov

The complexation of salicylaldehyde imines with metal ions also significantly alters their UV-Vis spectra. The coordination of the imine nitrogen and the phenolic oxygen to a metal center can cause shifts in the absorption bands, providing evidence of complex formation. chemmethod.com These shifts are indicative of the electronic interactions between the ligand and the metal ion.

Table 1: UV-Vis Absorption Data for Selected this compound Derivatives

| Compound/Complex | Solvent | λmax (nm) | Assignment | Reference |

| This compound Derivative | N/A | 280-320 | π→π* (aromatic ring) | researchgate.net |

| This compound Derivative | N/A | 420-470 | n→π* (C=N group) | researchgate.net |

| [Cu2(SB)2(H2O)2] | N/A | N/A | N/A | hilarispublisher.com |

| Salicylaldehyde-p-toluidine Schiff base | THF | N/A | N/A | chemistryjournal.net |

| Salicylaldehyde thiosemicarbazones (1-6) | N/A | N/A | N/A | nih.gov |

| Imines from salicylaldehyde and o,m,p-phenylene diamine | N/A | N/A | π→π* | rdd.edu.iq |

| Salicyl-Glycine Schiff Base | Methanol (B129727) | 400 | C=N imine bond | mdpi.com |

| Receptors 1 and 2 | DMSO | N/A | N/A | cdnsciencepub.com |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a powerful technique for investigating the photophysical properties of this compound systems, including processes like excited-state intramolecular proton transfer (ESIPT). mdpi.com Many salicylaldehyde imines are fluorescent, and their emission properties can be modulated by structural modifications and environmental factors.

The fluorescence of these compounds often arises from the keto-enamine tautomer formed after ESIPT from the phenolic hydroxyl group to the imine nitrogen in the excited state. researchgate.net This process can lead to a large Stokes shift, which is advantageous in fluorescence sensing applications as it minimizes self-absorption and background interference. researchgate.net

The emission spectra of salicylaldehyde imines are sensitive to solvent polarity. For example, an increase in solvent polarity can cause a red shift in the emission band, indicating a larger dipole moment in the excited state compared to the ground state, which is characteristic of intramolecular charge transfer (ICT) processes. researchgate.net

The introduction of different substituents on the salicylaldehyde or the amine moiety can significantly influence the fluorescence quantum yield and emission wavelength. For instance, salicylaldimines with benzoheterocyclic substituents have been shown to exhibit solely local emissive behavior, in contrast to the dual emission often observed in typical salicylaldimines. researchgate.net

Furthermore, the coordination of metal ions to salicylaldehyde imines can either enhance or quench their fluorescence. This property is widely exploited for the development of fluorescent chemosensors for metal ion detection. chemistryjournal.netmdpi.com For example, some salicylaldehyde-based Schiff bases exhibit a "turn-on" fluorescence response upon binding to specific metal ions like Al³⁺, which can be attributed to the chelation-enhanced fluorescence (CHEF) effect and the inhibition of C=N isomerization. mdpi.com

Table 2: Fluorescence Emission Data for Selected this compound Systems

| Compound/System | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Findings | Reference |

| Imine 1 (crystal I) | 400 | 520 | Exhibits photochromism and fluorescence quenching. | acs.org |

| Imine 1 (amorphous) | 400 | 533 | Shows fluorescence. | acs.org |

| Imine 1 (crystal II) | 400 | 537 | Shows enhanced fluorescence. | acs.org |

| Ligand L1 | 340-370 | 481 | Fluorescent. | iosrjournals.org |

| Complex CuL1 | 340-370 | 424 | Decreased fluorescence intensity due to quenching. | iosrjournals.org |

| Salicylaldehyde-based sensor (QP) | N/A | N/A | 'Turn on' fluorescence for fluoride (B91410) detection via ESPT. | researchgate.net |

| Salicylaldehyde-p-toluidine Schiff base | N/A | N/A | Emission assigned to (π→π*) intraligand fluorescence. | chemistryjournal.net |

| 5-methyl salicylaldehyde Schiff base probes (3a, 3b) | N/A | 508, 509 | Enhanced fluorescence upon Al³⁺ binding. | mdpi.com |

Advanced X-ray Diffraction Techniques for Solid-State Structures

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Intermolecular Interactions

Single Crystal X-ray Diffraction (SCXRD) is an indispensable technique for the unambiguous determination of the three-dimensional molecular structure of this compound compounds in the solid state. It provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and electronic properties.

SCXRD studies have confirmed the characteristic structural features of salicylaldehyde imines, such as the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom (O-H···N). acs.orgscirp.org This interaction leads to the formation of a stable six-membered pseudo-ring and influences the planarity of the molecule. acs.org

The technique has been used to elucidate the structures of a wide variety of this compound derivatives and their metal complexes. For instance, the crystal structures of imines derived from salicylaldehyde and substituted anilines have been determined, revealing details about their molecular configuration and crystal packing. acs.orgacs.org In metal complexes, SCXRD provides direct evidence of the coordination of the imine ligand to the metal center through the nitrogen and oxygen donor atoms. aip.orgaip.org It also reveals the coordination geometry around the metal ion, which can be, for example, square planar or octahedral. chemmethod.comscirp.org

Furthermore, SCXRD analysis is vital for studying intermolecular interactions in the crystal lattice, such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions play a significant role in the packing of the molecules in the crystal and can influence the material's bulk properties. acs.orgmdpi.com

Table 3: Selected SCXRD Data for this compound Compounds

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

| (E)-4-methyl-2-((o-tolylimino)methyl)phenol (1) | Orthorhombic | P2₁2₁2₁ | C8–N1: 1.291(3), N1–C7: 1.429(3) | N/A | acs.orgnih.gov |

| (E)-2-(((4-methoxybenzyl)imino)methyl)-4-methylphenol (2) | Orthorhombic | P2₁2₁2₁ | N1–C9: 1.469(3), N1–C8: 1.270(3) | N/A | acs.org |

| Nickel(II) bis-salicylaldehyde-imine | N/A | N/A | Ni-O: 1.92±0.07, Ni-N: 1.94±0.05 | O-Ni-N: 93±3 | aip.orgaip.org |

| Salicyl-Glycine Schiff Base (1a) | N/A | N/A | N1-C7: 1.287(2) | N/A | mdpi.com |

| Salicyl-Glycine Schiff Base (1b) | N/A | N/A | N1-C7: 1.301(5) | N/A | mdpi.com |

| (E)-2-methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (MFIP) | N/A | N/A | N/A | Dihedral angle between rings: 39.5(9) | acs.org |

| (E)-1-(((2-fluorophenyl)imino)methyl)naphthalen-2-ol (FPIN) | N/A | N/A | O1–C1: 1.325(4), N1–C11: 1.286(4) | N/A | acs.org |

Powder X-ray Diffraction (XRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (XRD) is a valuable technique for the analysis of the crystalline phases of this compound systems. While SCXRD provides detailed structural information from a single crystal, powder XRD is used to analyze polycrystalline materials, providing information about the crystalline structure, phase purity, and crystallite size.

Powder XRD patterns are unique to each crystalline compound and serve as a fingerprint for identification. The technique is often used to confirm the formation of the desired product in the synthesis of salicylaldehyde imines and their metal complexes, and to check for the presence of any crystalline impurities. iosrjournals.org For instance, in the synthesis of metal complexes, powder XRD can be used to verify that the product is a new crystalline phase and not just a physical mixture of the starting materials.

The technique is also useful for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, and powder XRD is a key tool for identifying and characterizing them. mdpi.com

In some studies, powder XRD data is used in conjunction with other characterization techniques to build a comprehensive understanding of the material's structure. For example, it can be used to confirm the crystallinity of materials that are also analyzed by techniques such as scanning electron microscopy (SEM) and thermogravimetric analysis (TGA).

While detailed structural refinement from powder XRD data can be more complex than from single-crystal data, it is a crucial technique for the routine characterization of crystalline this compound materials.

Thermal Analysis and Mass Spectrometry

Thermogravimetric Analysis (TGA) for Thermal Behavior

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is widely employed to study the thermal stability and decomposition behavior of this compound compounds and their metal complexes. scirp.orgresearchgate.net

TGA thermograms provide valuable information about the decomposition stages of a compound, the temperature ranges at which these stages occur, and the mass loss associated with each stage. mdpi.com This information can be used to infer the composition of the compound, for example, by identifying the loss of solvent molecules, ligands, or other fragments. hilarispublisher.com

For this compound metal complexes, TGA can help to determine whether water molecules are coordinated to the metal ion or are present as lattice water. Coordinated water molecules are typically lost at higher temperatures than lattice water. scirp.org

The thermal stability of this compound complexes is an important property, particularly for applications where they might be exposed to high temperatures. TGA can be used to compare the thermal stabilities of different complexes. For instance, studies have shown that the thermal stability of metal complexes derived from salicylaldehyde and alkylamines can vary depending on the metal ion. researchgate.net

In some cases, TGA is coupled with other techniques like Differential Thermal Analysis (DTA) and Mass Spectrometry (MS) (TG-DTA-MS) to provide more detailed information about the decomposition process, including whether the decomposition is exothermic or endothermic and the identity of the gaseous products evolved. akjournals.comakjournals.com

Table 4: TGA Data for Selected this compound Complexes

| Complex | Decomposition Stages | Temperature Range (°C) | Mass Loss (%) | Final Residue | Reference |

| Co(III)L | 3 | 150-799 | 33.27 (salicylaldehyde), 38.19 (methionine) | Metal oxide | scirp.org |

| [Mn(II)L] | 3 | 166-708 | 45.96 (methionine), 24.66 (salicylaldehyde) | N/A | scirp.org |

| Ln(III) complexes with bis-(salicylaldehyde)-1,3-propylenediimine | 2 | up to ~1000 | N/A | Ln₂O₃, Tb₄O₇, Pr₆O₁₁ | researchgate.net |

| Cu(II) complex C1 | 4 | 150-450 | N/A | N/A | mdpi.com |

| N,N′-bis(5-trifluoromethoxysalicylaldehyde)phenylenediiminatocopper(II) | 3 | 440-1200 | 14.1 (two OCN groups) | Metallic Cu | akjournals.com |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight of this compound derivatives and their metal complexes, providing crucial evidence for structural confirmation. This soft ionization method is particularly well-suited for these systems as it typically generates intact molecular ions or protonated molecules, allowing for precise mass determination with minimal fragmentation. The resulting mass-to-charge ratio (m/z) is compared with the theoretically calculated value for the proposed chemical formula, and a close match corroborates the identity of the synthesized compound. acs.orgcdnsciencepub.com

High-Resolution Mass Spectrometry (HRMS) coupled with ESI is frequently employed to obtain highly accurate mass measurements, often to four decimal places. This precision allows for the unambiguous determination of elemental compositions. For instance, in the characterization of novel this compound derivatives containing a pyridinium (B92312) salt, HRMS was used to confirm their structures. The observed mass for the molecular ion [C₁₉H₁₇O₃N₄]⁺ was found to be 349.1297, which is in excellent agreement with the theoretical value of 349.1301. cdnsciencepub.com Similarly, another derivative, [C₁₉H₁₆O₅N₅]⁺, showed a measured m/z of 394.1149 against a calculated value of 394.1151. cdnsciencepub.com

The utility of ESI-MS extends to the analysis of metal complexes, where it can confirm the coordination of the metal ion to the this compound ligand. Studies on dinuclear copper(II) complexes with Schiff bases derived from salicylaldehyde and 2-aminophenol (B121084) have shown molecular ion peaks corresponding to the entire complex, such as a peak at m/z 584 for [Cu₂(SB)₂(H₂O)₂]⁺. dergipark.org.tr In some cases, the isotopic distribution pattern of the metal ion can also be observed, further confirming its presence in the complex. dergipark.org.tr

While ESI is a soft ionization technique, fragmentation can be induced, and the resulting patterns provide valuable structural information. Tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation pathways. For many salicylaldehyde Schiff bases, the molecular ion peak is the most abundant (the base peak). However, in derivatives with ortho-substituents on the aniline ring, a common fragmentation pathway involves the loss of the substituent (X), leading to a prominent [M-X]⁺ peak. dergipark.org.trdergipark.org.tr For example, a study on 21 different substituted salicylaldehyde imines showed that the base peak for ortho-substituted compounds was consistently observed at an m/z corresponding to the loss of the ortho group. dergipark.org.trdergipark.org.tr

Table 1: Representative ESI-MS Data for this compound Systems

| Compound/Fragment Formula | Compound Name/Description | Calculated m/z | Observed m/z | Ion Type | Reference |

|---|---|---|---|---|---|

| C₁₉H₁₇O₃N₄ | Receptor 1 (this compound derivative) | 349.1301 | 349.1297 | [M]⁺ | cdnsciencepub.com |

| C₁₉H₁₆O₅N₅ | Receptor 2 (this compound derivative) | 394.1151 | 394.1149 | [M]⁺ | cdnsciencepub.com |

| C₁₃H₁₂O₂N | 1-(3-formyl-4-hydroxybenzyl) pyridin-1-ium | 214.0863 | 214.0867 | [M]⁺ | cdnsciencepub.com |

| C₂₂H₂₂N₂O₄Co | Cobalt(II) complex with Schiff base H₂L | - | 503.1421 | [M-H]⁻ | acs.org |

| C₃₄H₃₈N₄O₄Cu | Copper(II) complex with 2-[(4-(diethylamino)-2-hydroxybenzylidene)amino)]phenol | 630.248 | - | [M] |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique for verifying the empirical formula of a newly synthesized this compound ligand or its metal complex. By precisely measuring the weight percentages of carbon (C), hydrogen (H), and nitrogen (N), it is possible to confirm the purity and stoichiometric composition of the compound. redalyc.orgrjpbcs.com The experimentally determined percentages are compared against the theoretical values calculated from the proposed molecular formula. A strong correlation between the found and calculated values, typically within a ±0.4% margin, provides robust support for the assigned structure and confirms the successful synthesis of the target molecule. scirp.org

This method is particularly critical in coordination chemistry for establishing the metal-to-ligand ratio in this compound complexes. For example, elemental analysis data can differentiate between a 1:1, 1:2, or other stoichiometric relationships between the metal center and the Schiff base ligands. scirp.org In a study of a Schiff base derived from 4-diethylamino-2-hydroxybenzaldehyde and o-aminophenol and its transition metal complexes, elemental analysis confirmed a 2:1 ligand-to-metal ratio for the Co(II), Ni(II), Cu(II), and Zn(II) complexes. For the ligand (C₁₇H₂₀N₂O₂), the calculated values were C, 71.81%; H, 7.09%; N, 9.85%, while the found values were C, 71.79%; H, 7.04%; N, 9.85%. For the corresponding [Co(L)₂] complex, the calculated values (C, 65.27%; H, 6.12%; N, 8.95%) were in close agreement with the found values (C, 65.19%; H, 6.07%; N, 8.91%).

Similarly, the synthesis of Schiff bases from salicylaldehyde and various amino acids, followed by complexation with Co(II), utilized elemental analysis to confirm the formation of [ML₂] type complexes. scirp.org The data consistently show that the experimental percentages of C, H, and N align with the theoretical values for a 1:2 metal-to-ligand stoichiometry. scirp.org Any significant deviation between the calculated and found values may suggest the presence of impurities, unreacted starting materials, or solvent molecules (like water) within the crystal lattice, which would then require further purification or characterization steps. rsc.org

Table 2: Elemental Analysis Data for Representative this compound Ligands and Metal Complexes

| Compound Formula | Analysis | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| C₁₇H₂₀N₂O₂ (Ligand) | C | 71.81 | 71.79 | |

| H | 7.09 | 7.04 | ||

| N | 9.85 | 9.85 | ||

| [Co(C₁₇H₁₉N₂O₂)₂] | C | 65.27 | 65.19 | |

| H | 6.12 | 6.07 | ||

| N | 8.95 | 8.91 | ||

| [Ni(C₁₇H₁₉N₂O₂)₂] | C | 65.30 | 65.28 | |

| H | 6.12 | 6.06 | ||

| N | 8.96 | 8.81 | ||

| C₁₂H₁₅NO₄ (Valine Schiff Base) | C | 60.75 | 60.44 | scirp.org |

| H | 6.37 | 6.12 | ||

| N | 5.90 | 5.69 | ||

| [Co(C₁₂H₁₄NO₄)₂] | C | 54.24 | 54.01 | scirp.org |

| H | 5.31 | 5.11 | ||

| N | 5.27 | 5.03 |

Coordination Chemistry of Salicylaldehyde Imine Ligands with Metal Centers

Design Principles of Salicylaldehyde (B1680747) Imine Ligands for Metal Complexation

The design of salicylaldehyde imine ligands is a cornerstone of modern coordination chemistry, allowing for the precise tuning of the properties of resulting metal complexes. The key to this versatility lies in the modular nature of their synthesis, which enables systematic modifications to the ligand framework. acs.org By carefully selecting the salicylaldehyde and amine precursors, chemists can control the denticity, the set of donor atoms, and the steric and electronic environment around the metal center. enpress-publisher.commdpi.com

The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. byjus.com Salicylaldehyde imines can be designed to be bidentate, tridentate, tetradentate, or even polydentate, depending on the number and arrangement of coordinating groups in the amine precursor. tandfonline.comresearchgate.net This leads to a variety of donor atom sets that chelate the metal ion, with the phenolate (B1203915) oxygen and imine nitrogen being the fundamental coordinating sites. dergipark.org.tr

Common donor atom sets include:

N2O2: These tetradentate ligands are typically formed from the condensation of two equivalents of salicylaldehyde with a diamine, such as ethylenediamine, resulting in the well-known salen-type ligands. acs.orgmdpi.com The two imine nitrogens and two phenolate oxygens create a stable, often square-planar, coordination environment. acs.orgdergipark.org.tr These ligands are crucial in stabilizing various metal ions and have been extensively studied with transition metals like Cu(II), Ni(II), Co(II), and Zn(II). dergipark.org.trdergipark.org.tr

ONO: Tridentate ligands with an ONO donor set are commonly synthesized by condensing one molecule of salicylaldehyde with an amino alcohol (like 2-aminophenol (B121084) or ethanolamine) or a similar molecule containing an additional oxygen donor. nih.govresearchgate.net These ligands coordinate to the metal center via the phenolate oxygen, the imine nitrogen, and the third oxygen atom from the amine backbone, forming stable five- or six-membered chelate rings. researchgate.netresearchgate.net

NSO: By using an aminothiol (B82208) or o-aminothiophenol as the amine precursor, tridentate ligands with an NSO donor set can be prepared. nih.govrsc.org The coordination involves the imine nitrogen, the phenolate oxygen, and the sulfur atom, which acts as a soft donor. This combination of hard (O), borderline (N), and soft (S) donors allows for the complexation of a wide range of metal ions.

| Donor Set | Denticity | Typical Precursors | Example Ligand Type | Coordinating Atoms |

|---|---|---|---|---|

| N2O2 | Tetradentate | Salicylaldehyde (2 eq.) + Diamine (e.g., ethylenediamine) | Salen | 2 Imine Nitrogen, 2 Phenolate Oxygen acs.orgmdpi.com |

| ONO | Tridentate | Salicylaldehyde + Amino alcohol (e.g., 2-aminophenol) | Salicylidene-2-aminophenol | 1 Imine Nitrogen, 1 Phenolate Oxygen, 1 Alcoholic/Phenolic Oxygen nih.govajrconline.org |

| NSO | Tridentate | Salicylaldehyde + Aminothiol (e.g., o-aminothiophenol) | Salicylidene-2-aminothiophenol | 1 Imine Nitrogen, 1 Phenolate Oxygen, 1 Thiolate Sulfur nih.gov |

The properties of this compound complexes can be finely tuned by introducing various substituents onto the salicylaldehyde or amine fragments. enpress-publisher.com These substitutions exert significant steric and electronic effects, influencing the stability, geometry, and reactivity of the final metal complex. researchgate.netrsc.org

Electronic Effects: Placing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or t-butyl on the salicylaldehyde ring increases the electron density on the phenolate oxygen. This enhances its donor capacity and can stabilize higher oxidation states of the metal center. tandfonline.comnih.gov Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or chloro (-Cl) decrease the electron density, making the ligand a weaker donor but potentially increasing the acidity of coordinated groups. tandfonline.comresearchgate.net These electronic modulations can influence the redox potential of the metal center and the catalytic activity of the complex. researchgate.net

Steric Effects: The introduction of bulky substituents, such as t-butyl groups, ortho to the phenolic hydroxyl group or on the amine backbone, creates steric hindrance around the metal center. enpress-publisher.comresearchgate.net This steric crowding can influence the coordination geometry, prevent the formation of undesired oligomers, and control the access of substrates to the metal's active site in catalytic applications. enpress-publisher.comresearchgate.net For instance, increasing the steric bulk on the ligand can lead to lower coordination numbers or distorted geometries. researchgate.net

Synthesis and Structural Diversity of this compound Metal Complexes

The synthesis of this compound metal complexes is generally straightforward. The most common method involves the condensation of the aldehyde and amine precursors, often in an alcohol solvent, to form the Schiff base ligand. recentscientific.com The metal salt is then added to this solution, leading to in-situ complexation. tandfonline.com Alternatively, the ligand can be isolated first and then reacted with the metal salt. researchgate.net Template synthesis, where the metal ion is present during the condensation reaction, is also a powerful method, particularly for forming specific structures like macrocycles or preventing double condensation on diamines. mdpi.comresearchgate.net

This compound ligands form stable complexes with a wide array of transition metals due to the favorable chelate effect and the compatibility of the N,O-donor set with these metals. tandfonline.comtandfonline.com

Copper (Cu): Copper(II) complexes of salicylaldimines are among the most studied, often exhibiting square-planar or distorted square-planar geometries. conscientiabeam.comaip.org They have been synthesized with bidentate, tridentate, and tetradentate (N2O2) ligands. researchgate.netscirp.orgbohrium.com

Nickel (Ni): Nickel(II) complexes show remarkable structural diversity, adopting square-planar, tetrahedral, or octahedral geometries depending on the ligand framework and reaction conditions. ajrconline.orgrecentscientific.comrsc.org For example, N2O2-type ligands typically yield diamagnetic, square-planar Ni(II) complexes. aip.org

Cobalt (Co): Cobalt complexes have been prepared in both +2 and +3 oxidation states. Co(II) complexes can be tetrahedral or octahedral, while Co(III) complexes are typically octahedral. nih.govajrconline.orgresearchgate.nettandfonline.comscirp.org

Iron (Fe): Iron complexes, particularly with Fe(II) and Fe(III), are common and often exhibit octahedral geometries. tandfonline.comnih.govekb.eg The spin state of iron in these complexes can be modulated by the ligand's electronic properties. ekb.eg

Manganese (Mn): Mn(II) and Mn(III) complexes are well-documented, frequently adopting tetrahedral or octahedral structures. ajrconline.orgresearchgate.nettandfonline.comnih.gov

Chromium (Cr): Cr(III) complexes with this compound ligands have been synthesized and are generally octahedral. nih.govnih.gov

Platinum (Pt): Platinum(II) complexes, typically with bidentate or tetradentate ligands, are known and usually feature a square-planar geometry. nih.govmedcraveonline.com

| Metal | Example Complex Type | Typical Geometry | Reference |

|---|---|---|---|

| Copper (Cu) | [Cu(salen)] | Square-planar | researchgate.net |

| Nickel (Ni) | [Ni(salen)] | Square-planar | ajrconline.org |

| Cobalt (Co) | [Co(salen)] | Square-planar/Octahedral (with axial ligands) | researchgate.nettandfonline.com |

| Iron (Fe) | [Fe(salen)Cl] | Square-pyramidal/Octahedral | tandfonline.comnih.gov |

| Manganese (Mn) | [Mn(salen)Cl] | Square-pyramidal | researchgate.netnih.gov |

| Chromium (Cr) | [Cr(salen)Cl] | Octahedral | nih.gov |

While less common than their transition metal counterparts, salicylaldehyde imines also coordinate to main group and post-transition metals, leading to structurally diverse compounds.

Zinc (Zn): Zinc(II) complexes are readily formed and typically exhibit tetrahedral geometry due to the d¹⁰ electronic configuration of the Zn(II) ion. nih.govdergipark.org.trtandfonline.com

Tin (Sn): Both Sn(II) and Sn(IV) complexes have been synthesized. researchgate.netresearchgate.net Depending on the ligand and the tin precursor, various coordination numbers and geometries can be achieved. For example, template synthesis using SnCl4·5H2O can yield octahedral Sn(IV) complexes. researchgate.net

Silicon (Si) and Germanium (Ge): These elements can form hypervalent complexes with this compound ligands. Tridentate ONO ligands can react with organoelement halides to form penta- or hexacoordinated complexes, demonstrating the ligand's flexibility. researchgate.net

Indium (In): Reaction of salicylaldehyde-(2-hydroxyethyl)imine with InCl3 has been shown to produce a complex trimeric structure, highlighting the unique coordination chemistry with main group elements. researchgate.net

Magnesium (Mg): As an alkaline earth metal, magnesium can form complexes with this compound ligands, which have been synthesized and characterized. recentscientific.com

Geometric and Electronic Structures of Coordination Compounds

The geometric and electronic structures of this compound metal complexes are intrinsically linked to the identity of the metal ion, its oxidation state, and the design of the ligand. mdpi.com X-ray crystallography is the definitive method for determining solid-state structures, while spectroscopic techniques (UV-Vis, IR) and magnetic susceptibility measurements provide insight into the electronic structure. ajrconline.orgtandfonline.com

The coordination geometry around the metal center can vary significantly, with common arrangements including square-planar, tetrahedral, square-pyramidal, and octahedral. ajrconline.orgmdpi.comscirp.org For example, tetradentate N2O2 salen-type ligands often enforce a square-planar geometry on d⁸ metals like Ni(II) and Pt(II) and d⁹ metals like Cu(II). aip.orgmedcraveonline.com For metals that prefer higher coordination numbers, such as Fe(III) or Co(III), these ligands form the equatorial plane of an octahedral or square-pyramidal structure, with additional ligands occupying the axial positions. scirp.org

The electronic properties are dictated by the d-electron configuration of the metal and the ligand field strength. UV-Vis spectra of these complexes typically show bands corresponding to π→π* transitions within the ligand and charge-transfer transitions between the ligand and the metal. dergipark.org.tr Magnetic susceptibility measurements reveal whether a complex is paramagnetic or diamagnetic, providing information about the number of unpaired electrons and the spin state (high-spin vs. low-spin) of the metal ion. dergipark.org.traip.org For instance, electron spin resonance (ESR) studies on copper(II) bis-salicylaldehyde-imine have provided detailed information about the covalent nature of the metal-ligand bonds. aip.org

| Complex | Metal Ion | Ligand Type | Geometry | Electronic Property (Spin State/Magnetism) | Reference |

|---|---|---|---|---|---|

| [Cu(salen)] | Cu(II), d⁹ | N2O2 | Square-planar | Paramagnetic (1 unpaired electron) | researchgate.netaip.org |

| [Ni(salen)] | Ni(II), d⁸ | N2O2 | Square-planar | Diamagnetic (Low-spin) | ajrconline.orgaip.org |

| [Co(sal-en)(H2O)2] | Co(II), d⁷ | N2O2 | Octahedral | Paramagnetic (High-spin) | nih.govtandfonline.com |

| [Zn(salen)] | Zn(II), d¹⁰ | N2O2 | Tetrahedral/Distorted | Diamagnetic | dergipark.org.tr |

| [Fe(salen)Cl] | Fe(III), d⁵ | N2O2 | Square-pyramidal | Paramagnetic (High-spin) | tandfonline.com |

| [Ni(sal-ap)2] (sal-ap = salicylidene-2-aminopyridine) | Ni(II), d⁸ | NO (bidentate) | Octahedral | Paramagnetic (High-spin) | nih.gov |

Elucidation of Coordination Geometries (e.g., Square Planar, Tetrahedral, Octahedral, Square Pyramidal)

The coordination versatility of this compound ligands allows them to form complexes with various geometries, largely dictated by the nature of the metal ion, its oxidation state, and the steric and electronic characteristics of the ligand itself. researchgate.net The most common coordination numbers are four, five, and six, leading to several preferred spatial arrangements. csbsju.edu

Square Planar: This geometry is frequently observed for metal ions with a d⁸ electronic configuration, such as Ni(II) and Pd(II). csbsju.edutandfonline.comnumberanalytics.com The tetradentate nature of many this compound ligands, which feature two phenoxide oxygen atoms and two imine nitrogen atoms, tends to wrap around the metal ion in an approximately square planar fashion. acs.org For instance, bis[N-(2,2-diethoxyethyl)salicylideneaminato]nickel(II) exhibits a square-planar coordination around the nickel atom. iucr.org The coordination environment of the nickel(II) center in a complex with a Schiff base derived from glycylglycine (B550881) and salicylaldehyde is also approximately square planar. tandfonline.com

Tetrahedral: A tetrahedral arrangement is common for four-coordinate complexes, particularly when steric hindrance from bulky substituents on the ligand prevents the formation of a square planar geometry. csbsju.eduinternationaljournalcorner.comcore.ac.uk Metal ions like Zn(II), which has a d¹⁰ configuration, often form tetrahedral complexes. internationaljournalcorner.comijcrr.com

Octahedral: Six-coordinate octahedral geometry is common, especially for transition metal ions like Co(II), Ni(II), and Cu(II). numberanalytics.cominternationaljournalcorner.comijcrr.com This geometry can be achieved when the this compound ligand occupies four equatorial positions, with two additional axial ligands (such as water or solvent molecules) completing the coordination sphere. core.ac.ukijcrr.com For example, a Cu(II) complex derived from 3-ethoxy salicylaldehyde was found to have a distorted octahedral geometry with a 2:1 ligand-to-metal ratio. bohrium.com Similarly, recrystallization of a Co(II) complex in dimethylsulfoxide (DMSO) led to an octahedral complex where two 5-nitro-salicylaldehyde and two DMSO molecules were coordinated to the metal center. scirp.org

Square Pyramidal: Five-coordinate geometries, such as square pyramidal, are also observed. researchgate.netnumberanalytics.comijcrr.com This can occur in complexes where the metal ion is coordinated to the four donor atoms of the Schiff base ligand in the basal plane and a fifth ligand (e.g., a solvent molecule or an anion) occupies the apical position. researchgate.net A VO(IV) complex with a bidentate this compound ligand was reported to have a square pyramidal geometry. ijcrr.com In another study, a copper(II) cation in a complex was situated in a distorted square pyramidal environment. researchgate.net

The following table summarizes examples of coordination geometries found in this compound metal complexes.

| Metal Ion | Ligand Type | Coordination Geometry |

| Ni(II) | Schiff base from salicylaldehyde & 2,2-diethoxyethylamine | Square Planar iucr.org |

| Cu(II) | Schiff base from glycylglycine & salicylaldehyde | Square Planar tandfonline.com |

| Zn(II) | Schiff base from 3,5-dichloro salicylaldehyde & 4-bromoaniline | Tetrahedral internationaljournalcorner.com |

| Co(II) | Schiff base from cefotaxime (B1668864) & salicylaldehyde | Octahedral ijcrr.com |

| Ni(II) | Schiff base from cefotaxime & salicylaldehyde | Octahedral ijcrr.com |

| Cu(II) | Schiff base from 3-ethoxy salicylaldehyde | Distorted Octahedral bohrium.com |

| VO(IV) | Schiff base from Xipamide & salicylaldehyde | Square Pyramidal ijcrr.com |

| Cu(II) | N,N'-o-phenylenebis(salicylideneimine) | Distorted Square Pyramidal researchgate.net |

Influence of Metal Ion and Ligand Field on Complex Properties

The properties of this compound complexes are profoundly influenced by the interplay between the central metal ion and the ligand field it generates. The nature of the metal ion (its size, charge, and d-electron configuration) and the ligand field strength determine the electronic structure, magnetic properties, and spectroscopic features of the complex. acs.org

The chelation of a this compound ligand to a metal ion significantly alters the ion's properties. This process can reduce the polarity of the metal ion by sharing its positive charge with the donor atoms, leading to increased lipophilicity. tandfonline.comrsc.org The stability of these complexes is often attributed to the electronic delocalization within the chelate rings formed between the metal and the ligand. iucr.org

The ligand field strength itself can be modified by introducing different substituents onto the salicylaldehyde ring. researchgate.net Electron-donating or electron-withdrawing groups can alter the electron density on the donor atoms, thereby changing the ligand field and influencing the d-orbital splitting of the metal center. tandfonline.comresearchgate.net This, in turn, affects the electronic transitions and magnetic behavior of the complex. For example, the magnetic moments of Ni(II) complexes are often used to distinguish between different geometries; octahedral and tetrahedral complexes are typically paramagnetic, while square planar complexes are diamagnetic. core.ac.uk

The choice of transition metal has a direct impact on the properties of the resulting salen-type complex. For instance, UV-visible spectra show distinct bands corresponding to π → π* transitions within the ligand and d-d or charge-transfer transitions involving the metal ion. tandfonline.comissuu.com The position and intensity of these bands are highly dependent on the specific metal. A weak, broad band around 580 nm, assigned to a d-d transition, was observed for a Cu(II) complex but not for its Ni(II) analogue. tandfonline.com

The table below illustrates how the metal ion and its electronic configuration affect the properties of this compound complexes.

| Complex Type | Metal Ion | Metal d-Configuration | Key Property | Observation/Influence |

| Salen-type | Ni(II) | d⁸ | Geometry/Magnetism | Tends to form diamagnetic square planar complexes. core.ac.uk |

| Salen-type | Cu(II) | d⁹ | Electronic Spectra | Exhibits d-d transitions in the visible region (e.g., ~580 nm). tandfonline.com |

| Salen-type | Zn(II) | d¹⁰ | Geometry | Commonly forms tetrahedral complexes due to electronic and steric factors. internationaljournalcorner.com |

| Substituted Salen | Ni(II) | d⁸ | Catalytic Activity | Activity can be tuned by substituents on the salicylaldehyde ring. researchgate.net |

| Salen-type | Co(II) | d⁷ | Geometry | Can adopt various geometries including tetrahedral and octahedral. ijcrr.com |

Supramolecular Interactions in Metal Complex Assemblies

Beyond the coordination of a single metal center, this compound complexes frequently engage in non-covalent supramolecular interactions. These interactions, including hydrogen bonding, π-π stacking, and C-H···π interactions, dictate the crystal packing and lead to the formation of higher-order structures such as one-dimensional (1D) chains, two-dimensional (2D) networks, and three-dimensional (3D) frameworks. researchgate.netbohrium.com

The aggregation of these complexes is often driven by interactions between the metal of one unit and the phenolic oxygen of an adjacent unit, particularly in the solid state. mdpi.com For example, zinc-salophen complexes can form dimers through intermolecular Zn···O axial interactions, resulting in five-coordinate square-pyramidal geometries. mdpi.com Similarly, amphiphilic platinum(II) Schiff base complexes can assemble into ordered nanostructures driven by Pt···Pt and π–π stacking interactions. rsc.org

Hydrogen bonding plays a crucial role in assembling these complexes into larger supermolecules. tandfonline.com In a Cu(II) complex derived from 3-ethoxy salicylaldehyde, a combination of intermolecular hydrogen bonds, C-H···π, and π···π interactions assembles the individual complexes into an infinite 3D supramolecular framework. bohrium.com The specific nature of the diamine bridge in the ligand can also direct the formation of diverse supramolecular architectures, including helices and mesomorphic structures. researchgate.netmdpi.com The ability to engineer these weak interactions is a key aspect of crystal engineering, allowing for the design of new solid-state materials with specific structural topologies. researchgate.net

Catalytic Efficacy and Mechanistic Pathways of Salicylaldehyde Imine Complexes

Olefin Polymerization and Oligomerization Catalysis

Salicylaldehyde (B1680747) imine complexes, particularly those of late and early transition metals, are prominent catalysts for the transformation of ethylene (B1197577) into valuable linear alpha-olefins and polyethylene (B3416737).

Chromium and nickel complexes featuring salicylaldehyde imine ligands have demonstrated significant activity in the selective oligomerization of ethylene. Upon activation with a cocatalyst, typically an aluminoxane like methylaluminoxane (B55162) (MAO), these systems can catalyze the formation of short-chain linear alpha-olefins.

Nickel complexes with salicylaldehyde-imine ligands, when activated by MAO, show good catalytic activity for ethylene oligomerization, with turnover frequencies reaching up to 16.3 × 10⁵ g/(mol Ni·h). researchgate.net These catalysts primarily yield a mixture of C4-C12 olefins. researchgate.net Similarly, certain chromium-based catalysts with this compound ligands are active for ethylene oligomerization. researchgate.netnih.gov The selectivity of the process, particularly towards trimerization (producing 1-hexene) or tetramerization (producing 1-octene), is highly dependent on the ligand structure and the metal center. nih.gov

| Parameter | Value |

|---|---|

| Catalyst System | {NOONR}Ni / MAO |

| Turnover Frequency | 5.2 × 10⁵ – 16.3 × 10⁵ g/(mol Ni·h) |

| Oligomer Selectivity | > 85% (mass fraction) |

| Selectivity for C8–C12 Olefins | ~30.1% (mass fraction) |

| α-Olefin Content in C8–C12 Fraction | > 70% |

Titanium and zirconium complexes containing this compound ligands, often referred to as phenoxy-imine or FI catalysts, are effective in copolymerizing ethylene with α-olefins such as 1-hexene and 1-octene. researchgate.netrsc.org This process is crucial for producing linear low-density polyethylene (LLDPE), a polymer with significant commercial applications.

The incorporation of the α-olefin comonomer into the polyethylene backbone reduces the crystallinity and density of the resulting polymer, enhancing its flexibility. researchgate.net For instance, a (F-salalen)TiCl₂/MAO system can produce ultrahigh molecular weight poly(ethylene-co-1-octene) with 1-octene incorporation ratios ranging from 0.9 to 3.1 mol%. rsc.org The catalytic activity and the degree of comonomer incorporation are influenced by reaction conditions such as temperature, Al/Ti molar ratio, and the feed concentration of the comonomer. researchgate.netrsc.org

| Catalyst System | Polymer Type | 1-Octene Incorporation | Key Feature |

|---|---|---|---|

| (F-salalen)TiCl₂ / MAO | Poly(ethylene-co-1-octene) | 0.9–3.1 mol% | Produces ultrahigh molecular weight polymer |

| (H-salalen)TiCl₂ / MAO | Poly(ethylene-co-1-octene) | Lower than F-substituted catalyst | Lower activity and molecular weight compared to F-substituted catalyst |

The structure of the this compound ligand is a critical determinant of the catalyst's behavior in olefin polymerization and oligomerization. Both steric and electronic factors play a significant role.

Steric Effects : The steric bulk of substituents on the ligand, particularly at the ortho position of the phenolate (B1203915) ring, can profoundly influence catalytic activity and selectivity. An increase in steric hindrance in this position generally leads to a decrease in catalytic activity for ethylene oligomerization. researchgate.net It can also affect the molecular weight of the resulting polymers in polymerization reactions.

Electronic Effects : The electronic nature of substituents on the ligand framework modifies the electron density at the metal center, thereby affecting its catalytic properties. For example, introducing electron-withdrawing groups, such as fluorine, onto the phenolate ring of a salalen titanium(IV) complex resulted in higher catalytic activity and better copolymer characteristics (higher molecular weight, higher comonomer incorporation) compared to its non-fluorinated analogue. rsc.org This improvement is attributed to the electron-withdrawing effect enhancing the electrophilicity of the catalytic active center.

Oxidative and Reductive Catalysis

This compound complexes are also proficient catalysts for various redox reactions, leveraging the ability of the central metal ion to cycle between different oxidation states.

Iron(II) complexes with tetradentate this compound (salen-type) ligands have been shown to catalyze the decomposition of hydrogen peroxide (H₂O₂). researchgate.net These studies, often conducted with the complexes supported on a cation exchange resin, reveal that the reaction kinetics are dependent on the specific structure of the imine ligand. researchgate.net For example, the decomposition reaction was found to be first-order with respect to [H₂O₂] when catalyzed by Fe(II) complexes of N,N′-bis(salicylidene)-ethylenediamine (Salen) and N,N′-bis(salicylidene)-o-phenylenediamine (sal-o-phen), but second-order for the N,N′-bis(salicylidene)butylenediamine (Salbut) complex. researchgate.net The rate of decomposition is influenced by the flexibility and electronic environment imposed by the ligand backbone. researchgate.net

Copper complexes of salicylaldehyde-modified chitosan (B1678972) have been utilized as efficient and recoverable catalysts for carbon-oxygen (C–O) and carbon-nitrogen (C–N) oxidative coupling reactions. nih.gov These reactions are valuable for synthesizing important organic molecules like carbamates and amides.

In a typical application, the Cu@Sal-CS catalyst promotes the C–O coupling of 1,3-dicarbonyl compounds or substituted phenols with amides in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant to form carbamates. nih.gov The same catalytic system is effective for the C–N coupling of aldehydes with various amines to synthesize amides. nih.gov A proposed mechanism involves the formation of a complex between the substrate and the copper catalyst, followed by the generation of radicals from the oxidant which then engage in the coupling process. nih.gov

Alcohol Oxidation